molecular formula C19H29N3OS B2940602 1-(3,4-Dimethylphenyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034501-78-3

1-(3,4-Dimethylphenyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea

Cat. No. B2940602
CAS RN: 2034501-78-3
M. Wt: 347.52
InChI Key: DMLQSSOPLWTYSE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea, also known as DMTTP, is a synthetic compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which has been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease.

Scientific Research Applications

Steric Carbonyl Protection and Metalation

Research into ureas with sterically protected carbonyl groups, such as piperidine derivatives, has explored their synthesis, metalation, and cleavage. These processes are critical for organic synthesis, providing pathways for creating complex molecules. Metalation of these ureas with secondary butyllithium/TMEDA in THF has been shown to yield high yields, demonstrating their utility in synthetic organic chemistry (Hassel & Seebach, 1978).

Spectroscopic Characterization and Structural Analysis

The structural and spectroscopic characterization of related compounds, such as those involving N-methylthiazol-2-amine, provides foundational knowledge for understanding the chemical behavior of urea derivatives. Studies have included X-ray crystallography, NMR, and IR spectroscopy, offering insights into molecular geometry and potential applications in materials science (Saraçoǧlu & Ekici, 2015).

Green Chemistry Applications

Urea derivatives have been synthesized using green chemistry principles, utilizing deep eutectic solvents like glucose-urea. This method not only reduces environmental impact but also offers efficient pathways for the synthesis of piperidin-4-one derivatives, indicating potential applications in pharmaceuticals and green synthesis processes (Hemalatha & Ilangeswaran, 2020).

Molecular Folding and Unfolding Studies

The complexation-induced unfolding of heterocyclic ureas has been studied for their potential in creating foldamers and hydrogen-bonded structures. These studies are relevant for designing molecular machines and understanding protein folding mechanisms, which can have implications in nanotechnology and drug design (Corbin et al., 2001).

Neuropharmacology and CNS Applications

Some urea derivatives have been investigated for their pharmacological effects, such as modulating CB1 receptor activity in the cerebellum. These studies are crucial for developing new therapeutic agents for treating central nervous system disorders, showcasing the pharmaceutical applications of urea derivatives (Wang et al., 2011).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-14-3-4-17(11-15(14)2)21-19(23)20-12-16-5-8-22(9-6-16)18-7-10-24-13-18/h3-4,11,16,18H,5-10,12-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLQSSOPLWTYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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